molecular formula C13H13NO4 B6142260 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid CAS No. 346704-25-4

4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid

Cat. No.: B6142260
CAS No.: 346704-25-4
M. Wt: 247.25 g/mol
InChI Key: BDSMNQDETIUHRD-UHFFFAOYSA-N
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Description

4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid is a synthetic organic compound with the molecular formula C13H13NO4 It is characterized by the presence of a phthalimide moiety attached to a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid typically involves the following steps:

    Formation of the Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with methylamine to form N-methylphthalimide.

    Alkylation: The N-methylphthalimide is then subjected to alkylation with a suitable butanoic acid derivative under basic conditions to introduce the butanoic acid chain.

    Hydrolysis: The final step involves hydrolysis of the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the phthalimide moiety to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the phthalimide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound of the phthalimide moiety in 4-(5-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid.

    N-methylphthalimide: A direct precursor in the synthesis of the target compound.

    Succinimide: Another compound with a similar cyclic imide structure.

Uniqueness

This compound is unique due to the presence of both the phthalimide and butanoic acid functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-(5-methyl-1,3-dioxoisoindol-2-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-4-5-9-10(7-8)13(18)14(12(9)17)6-2-3-11(15)16/h4-5,7H,2-3,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSMNQDETIUHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)N(C2=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501187636
Record name 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346704-25-4
Record name 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=346704-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-5-methyl-1,3-dioxo-2H-isoindole-2-butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501187636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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